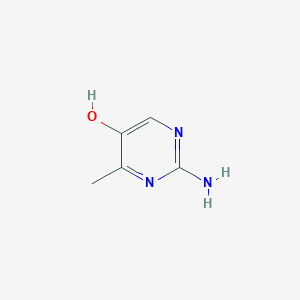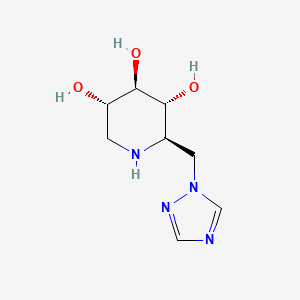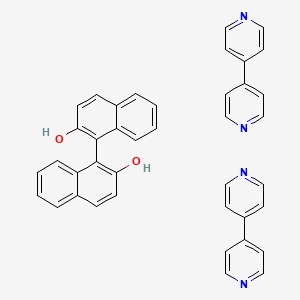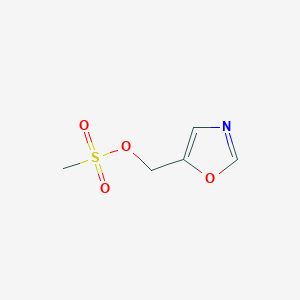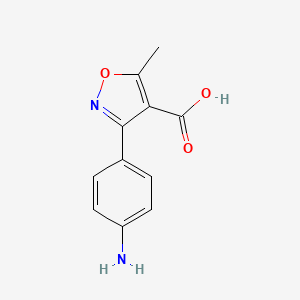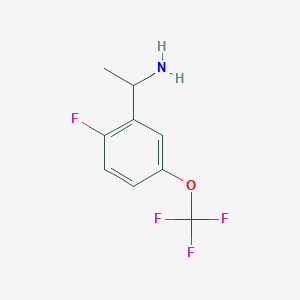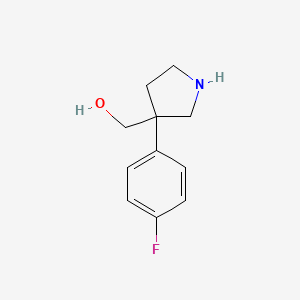
(3-(4-Fluorophenyl)pyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Fluorophenyl)pyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C₁₁H₁₄FNO and a molecular weight of 195.23 g/mol . It is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further connected to a methanol group. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Fluorophenyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Methanol Group: The final step involves the addition of a methanol group to the pyrrolidine ring, which can be achieved through a reduction reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
(3-(4-Fluorophenyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups to the fluorophenyl ring .
Aplicaciones Científicas De Investigación
(3-(4-Fluorophenyl)pyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The specific mechanism of action for (3-(4-Fluorophenyl)pyrrolidin-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The fluorophenyl group may play a role in enhancing the compound’s binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol
- [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride
Uniqueness
(3-(4-Fluorophenyl)pyrrolidin-3-yl)methanol is unique due to the specific positioning of the fluorophenyl group and the methanol group on the pyrrolidine ring. This structural arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C11H14FNO |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
[3-(4-fluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2 |
Clave InChI |
LFEZROXQJUEPNY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(CO)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)


